molecular formula C24H18FN3 B2872536 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-29-3

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2872536
CAS No.: 901004-29-3
M. Wt: 367.427
InChI Key: KBQCOWVMFMPBOH-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethylbenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then cyclized using hydrazine hydrate to yield the pyrazole ring. The final step involves the formation of the quinoline ring through a cyclization reaction, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can reduce the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenating agents, nitrating agents, and alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted pyrazoloquinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
  • 3-(3,4-dimethylphenyl)-1-(4-bromophenyl)-1H-pyrazolo[4,3-c]quinoline
  • 3-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness

The uniqueness of 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to its analogs .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-15-7-8-17(13-16(15)2)23-21-14-26-22-6-4-3-5-20(22)24(21)28(27-23)19-11-9-18(25)10-12-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQCOWVMFMPBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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